molecular formula C11H16O2 B8105681 (2-Methoxy-4-propylphenyl)methanol

(2-Methoxy-4-propylphenyl)methanol

Cat. No.: B8105681
M. Wt: 180.24 g/mol
InChI Key: VWBAMKKXWDPOOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-propylphenyl)methanol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. One common method involves the reaction of guaiacol with propyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of isoeugenol, which is derived from clove oil. The hydrogenation process involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-propylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalyst

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted phenols

Comparison with Similar Compounds

(2-Methoxy-4-propylphenyl)methanol is structurally similar to other phenolic compounds such as eugenol, isoeugenol, and vanillin. it is unique in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and physical properties . Some similar compounds include:

    Eugenol: 2-Methoxy-4-(2-propenyl)phenol

    Isoeugenol: 2-Methoxy-4-propenylphenol

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde

These compounds share similar aromatic characteristics but differ in their functional groups and substitution patterns, leading to variations in their reactivity and applications .

Properties

IUPAC Name

(2-methoxy-4-propylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-9-5-6-10(8-12)11(7-9)13-2/h5-7,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBAMKKXWDPOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Red-Al/toluene solution (66.5% content, 2.05 g) was slowly added to a tetrahydrofuran (3 mL) solution of the compound (1.00 g) prepared in Example 43 at an internal temperature of 5° C., followed by stirring at an internal temperature of about 35° C. for about 2.5 hours. Methanol (0.5 mL) was added to the reaction solution at an internal temperature of 9° C. to stop the reaction. The reaction solution was poured into a 50% aqueous potassium sodium tartrate tetrahydrate solution, and extracted with ethyl acetate. The organic layer was successively washed with water and brine, dried, and concentrated, to thereby obtain the title compound (0.91 g) having the following physical properties.
Name
Red-Al toluene
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium sodium tartrate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

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